N-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1,3-trioxo-1λ⁶-thiazolidine core (a sulfone-containing thiazolidine ring) and a 4-methoxyphenylethyl substituent. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory properties. The 4-methyl group on the thiazolidine ring enhances steric and electronic effects, while the trioxo (sulfone) moiety increases metabolic stability compared to thione (C=S) or carbonyl (C=O) analogs. The 4-methoxyphenylethyl chain likely modulates lipophilicity and target binding .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-14-13-28(23,24)21(19(14)22)16-5-9-18(10-6-16)29(25,26)20-12-11-15-3-7-17(27-2)8-4-15/h3-10,14,20H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYJPHDRHATEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include sodium borohydride (NaBH4) for reduction reactions and various catalysts for facilitating the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that sulfonamides, a class of compounds to which this substance belongs, exhibit significant antibacterial activity. The presence of the thiazolidinone moiety enhances its efficacy against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
Anti-inflammatory Effects
Research indicates that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide may possess anti-inflammatory properties. The thiazolidinone structure is known to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Cancer Research
Recent studies have suggested that this compound could play a role in cancer therapy. Its structural components allow it to interact with various cellular pathways involved in tumor growth and metastasis. Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .
Material Science
Polymer Chemistry
The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier .
Nanocomposites
This compound has potential applications in the development of nanocomposites. By embedding it within nanomaterials, researchers aim to create materials with enhanced electrical and thermal conductivity as well as improved mechanical strength. The interactions between the compound and nanoparticles can lead to synergistic effects that enhance overall material performance .
Environmental Applications
Water Treatment
Due to its chemical properties, this compound may be utilized in water treatment processes. Its ability to adsorb pollutants and heavy metals makes it a candidate for developing filtration systems aimed at purifying water sources contaminated with industrial waste .
Bioremediation
The compound's potential role in bioremediation efforts has also been explored. It may facilitate the breakdown of toxic substances in contaminated environments through microbial activity enhanced by its structural components. This application is particularly relevant in areas affected by industrial pollution where traditional methods have proven insufficient .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro compared to control groups. |
| Study B | Anti-inflammatory | Reduced markers of inflammation in animal models treated with the compound. |
| Study C | Cancer Research | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study D | Polymer Chemistry | Enhanced tensile strength and thermal stability in polymer composites containing the compound. |
| Study E | Water Treatment | Effective removal of heavy metals from contaminated water samples using modified filtration systems. |
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazolidinone ring may interact with proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidine/Sulfonamide Derivatives
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide ()
- Structure: Contains a 2-oxo-thiazolidine (thiazolidinone) ring linked via a carbonyl group to the sulfonamide.
- Key Differences :
- Trioxo vs. Oxo : The target compound’s 1,1,3-trioxo group (sulfone) is more electron-withdrawing than the 2-oxo group here, affecting acidity (pKa of NH) and hydrogen-bonding capacity.
- Substituents : The target’s 4-methoxyphenylethyl group increases lipophilicity compared to the simpler benzamide in this analog.
- Bioactivity : This analog exhibits fungicidal and insecticidal activity, suggesting the target compound may share similar applications but with enhanced stability due to the sulfone group .
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide ()
- Structure : Features a 4-oxo-2-thioxo-thiazolidine ring and an N,N-dimethylsulfonamide.
- Key Differences: Sulfone vs. Thioxo: The target’s trioxo group replaces the thioxo (C=S), reducing nucleophilicity and altering binding interactions.
Triazole/Sulfonamide Hybrids ()
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structure : Combines a triazole ring with a sulfonyl group.
- Key Differences: Heterocycle: The triazole ring (aromatic, planar) contrasts with the thiazolidine (non-aromatic, puckered), affecting ring strain and conformational flexibility. Tautomerism: These compounds exhibit thione-thiol tautomerism, absent in the target due to its fully oxidized sulfone.
- Bioactivity: Triazole-sulfonamides are explored for antimicrobial activity, suggesting the target’s thiazolidine core may offer novel selectivity profiles .
Simplified Sulfonamide Derivatives ()
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structure : Lacks the thiazolidine ring, featuring only a sulfonamide and methoxyphenyl group.
- Bioactivity: Simplified sulfonamides like this are often used as antibacterial agents (e.g., sulfa drugs), implying the target’s added heterocycle may broaden its therapeutic scope .
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()
- Structure : Incorporates a pyrimidine-thioxo ring instead of thiazolidine.
- Key Differences: Ring Size: The six-membered pyrimidine vs. Thioxo vs. Sulfone: The thioxo group may confer redox activity, unlike the stable sulfone in the target .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazolidinone ring. The presence of the methoxyphenyl and sulfonamide groups contributes to its biological activity. The molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 20 | Cell cycle arrest | |
| A549 | 10 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolidinone derivatives are known to inhibit various enzymes involved in cancer progression.
- DNA Interaction : Some studies suggest that these compounds can interact with DNA, leading to disruption in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications to the thiazolidinone core and substituents on the aromatic rings can significantly impact their potency and selectivity.
Table 2: Key Structural Features Affecting Activity
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group at position 4 | Enhances lipophilicity |
| Sulfonamide group | Increases solubility |
| Methyl substitution | Modulates receptor binding |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings. For instance:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, indicating its potential as an effective anticancer agent.
Q & A
Q. What steps ensure reproducibility in SAR studies of this compound?
- Answer :
- Standardized Protocols : Document solvent purity, temperature, and agitation rates for all reactions.
- Open Data : Deposit raw spectra and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
